Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
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Overview
Description
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound with the molecular formula C10H14O3. It was first prepared and described in 1893 by German chemist Carl Hagemann. This compound is widely used in organic chemistry as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
Industrial Production Methods
The industrial production of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate typically involves large-scale synthesis using one of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate has numerous applications in scientific research:
Chemistry: Used as a key building block in the synthesis of natural products, including sterols and terpenoids.
Biology: Utilized in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: A closely related compound with similar chemical properties and applications.
4-Carbethoxy-3-methyl-2-cyclohexen-1-one: Another similar compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable reagent in various synthetic and research applications.
Properties
IUPAC Name |
ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-CBAPKCEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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